molecular formula C19H16N2O5S B2505297 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 896011-04-4

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No.: B2505297
CAS No.: 896011-04-4
M. Wt: 384.41
InChI Key: AWFNRKGKDKJQRB-UHFFFAOYSA-N
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Description

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C19H16N2O5S and its molecular weight is 384.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds with benzothiazole and thiazole moieties, including those related to "N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dimethoxybenzamide," are synthesized through various chemical reactions, often employing metal-catalyzed C-H bond functionalization, microwave-assisted synthesis, and one-pot multi-component reactions. These methods emphasize the importance of efficient, novel synthetic routes in preparing compounds with potential pharmacological activities (Al Mamari et al., 2019) (Borad et al., 2015).

Antimicrobial and Antifungal Properties

Several studies have reported the antimicrobial and antifungal properties of benzothiazole and thiazole derivatives. These compounds have been evaluated against a variety of pathogens, showing promising activities. For example, novel Schiff bases derived from 2-aminobenzothiazole showed significant antibacterial activity against common pathogens like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). Similarly, certain thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety exhibited antimicrobial and antiproliferative activities (Mansour et al., 2020).

Anticancer Evaluation

The anticancer potential of thiazole and benzothiazole derivatives has been a focus of several studies. Compounds incorporating these moieties have been tested against various cancer cell lines, showing inhibitory effects on cell proliferation. This suggests their potential as lead compounds for the development of new anticancer agents (Theoclitou et al., 2011).

Antioxidant Activity

Certain derivatives, such as coumarin-substituted heterocyclic compounds, have been evaluated for their antioxidant properties. These studies suggest the role of these compounds in mitigating oxidative stress, which is a contributing factor in various diseases, including cancer and neurodegenerative disorders (Abd-Almonuim et al., 2020).

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S/c1-23-15-5-3-4-12(17(15)24-2)18(22)21-19-20-13(9-27-19)11-6-7-14-16(8-11)26-10-25-14/h3-9H,10H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWFNRKGKDKJQRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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